molecular formula C21H20F3N3O3S B2365986 3-(4-methylphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189657-94-0

3-(4-methylphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2365986
CAS No.: 1189657-94-0
M. Wt: 451.46
InChI Key: GLMLHZIPIZBIJO-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 1189657-94-0) is a high-purity chemical compound offered for research and development purposes. This complex molecule, with a molecular formula of C21H20F3N3O3S and a molecular weight of 451.46 g/mol, belongs to the pharmaceutically relevant class of piperidine-based heterocycles . Piperidines are azacycloalkanes and represent the most common heterocyclic subunit among FDA-approved drugs, making this compound a valuable scaffold in medicinal chemistry investigations . The structure features a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core, a motif explored in patent literature for its potential biological activities . It is functionalized with a 4-methylphenyl group and a 3-(trifluoromethyl)benzenesulfonyl moiety, which are common in drug discovery for modulating properties like potency and metabolic stability. This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use. Researchers can utilize this compound in various applications, including as a building block in organic synthesis, a key intermediate in the development of novel bioactive molecules, or a reference standard in analytical studies.

Properties

IUPAC Name

3-(4-methylphenyl)-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3S/c1-14-5-7-15(8-6-14)18-19(28)26-20(25-18)9-11-27(12-10-20)31(29,30)17-4-2-3-16(13-17)21(22,23)24/h2-8,13H,9-12H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMLHZIPIZBIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bucherer-Bergs Reaction Approach

The triazaspiro[4.5]decane-2,4-dione core structure can be efficiently prepared using a modified Bucherer-Bergs reaction. This approach utilizes 4-piperidone derivatives as starting materials.

Table 1: Reaction Components for Core Structure Synthesis

Reactants Molar Ratio Solvent Catalyst/Additive Temperature Time Yield
4-oxopiperidine hydrochloride 1.0 Ethanol/Water - 60-110°C 24h 80-85%
Potassium cyanide 1.5 - - - - -
Ammonium carbonate 5.0 - - - - -

The reaction proceeds via nucleophilic addition of cyanide to the ketone, followed by cyclization with ammonium carbonate to form the hydantoin ring structure of the triazaspiro[4.5]decane-2,4-dione. This method provides high yields but requires careful handling due to the use of potassium cyanide.

An alternative approach uses diethyl oxalate, urea, and ammonium carbonate as raw materials, offering a safer synthetic route with comparable yields (≈90%). The reaction formula is as follows:

Step 1: Urea + Diethyl oxalate + Sodium + Ammonium carbonate → Primary product
Step 2: Primary product + Concentrated HCl → Secondary product 
Step 3: Secondary product + 2-(ethylamino)acetaldehyde + Potassium ferricyanide → 1,3,8-triazaspiro[4.5]decane-2,4-dione

This three-step reaction sequence provides the core structure with excellent purity (>99%) and avoids the use of highly toxic cyanide compounds.

Protected Piperidone Approach

Another effective method utilizes benzyl-protected 4-oxopiperidine derivatives:

Benzyl-4-oxopiperidine-1-carboxylate + Potassium cyanide + Ammonium carbonate → 
Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

This reaction is typically conducted in a sealed vessel at elevated temperatures (110°C) to afford the protected 1,3,8-triazaspiro[4.5]decane-2,4-dione in 66% yield. The benzyl protecting group can be subsequently removed through catalytic hydrogenation.

Introduction of the 4-Methylphenyl Group at Position 3

Direct N-Arylation Method

The 4-methylphenyl group can be introduced at the N-3 position through direct N-arylation of the triazaspiro[4.5]decane-2,4-dione core. This approach typically involves copper-catalyzed coupling with 4-methylphenyl halides.

Table 2: Reaction Conditions for N-3 Arylation

Substrate Arylating Agent Catalyst Base Solvent Temperature Time Yield
1,3,8-triazaspiro[4.5]decane-2,4-dione 4-methylphenyl iodide CuI (10 mol%) K₂CO₃ DMF 120°C 24h 65-70%
1,3,8-triazaspiro[4.5]decane-2,4-dione 4-methylphenyl bromide Cu₂O (5 mol%) Cs₂CO₃ DMSO 100°C 36h 55-60%

The regioselectivity of this reaction can be controlled by first protecting the N-1 position, typically with a methyl or benzyl group. After the N-3 arylation, the N-1 protecting group can be removed if necessary.

Convergent Approach via Cyclization

An alternative method involves the use of 4-methylphenyl isocyanate to form an intermediate urea with a suitably functionalized spiro compound, followed by cyclization:

Spiro[4.5]decane derivative + 4-methylphenyl isocyanate → 
Urea intermediate → 3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

This approach can achieve 60-75% yields and may offer advantages in terms of regioselectivity.

Introduction of the 3-(Trifluoromethyl)benzenesulfonyl Group at Position 8

Sulfonylation of N-8 Position

The introduction of the 3-(trifluoromethyl)benzenesulfonyl group at the N-8 position can be achieved through direct sulfonylation using 3-(trifluoromethyl)benzenesulfonyl chloride.

Table 3: Sulfonylation Reaction Conditions

Substrate Sulfonylating Agent Base Solvent Temperature Time Yield
3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 3-(trifluoromethyl)benzenesulfonyl chloride Triethylamine Acetonitrile 25-30°C 12h 70-75%
3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 3-(trifluoromethyl)benzenesulfonyl chloride Pyridine Dichloromethane 0-5°C 24h 65-70%

This reaction typically proceeds smoothly due to the nucleophilicity of the piperidine nitrogen (N-8), especially if the other nitrogen atoms in the molecule are already substituted or less nucleophilic.

One-Pot Multi-Component Approaches

Recent advances in synthetic methodology have enabled the development of one-pot multi-component reactions for the preparation of highly functionalized triazaspiro[4.5]dec-3-en-2-one derivatives.

Table 4: One-Pot Multi-Component Reaction Conditions

Reactants Molar Ratio Catalyst/Additives Solvent Temperature Time Yield
4-Methylbenzaldehyde 1.0 ZnCl₂ (10 mol%) Ethanol 80°C 12h 55-60%
Piperidine-4-one 1.0 - - - - -
3-(Trifluoromethyl)benzenesulfonamide 1.1 - - - - -
Urea 1.5 - - - - -

This approach offers the advantage of fewer isolation and purification steps but may require optimization for each specific target compound.

Purification and Characterization

Purification Techniques

The purification of 3-(4-methylphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves:

  • Recrystallization from appropriate solvent systems (methanol/diethyl ether, acetonitrile, or ethyl acetate/hexanes)
  • Column chromatography using silica gel with solvent gradients (typically dichloromethane/methanol mixtures)
  • Preparative HPLC for final purification to >99% purity

Characterization Data

The target compound can be characterized using various analytical techniques:

  • ¹H NMR (400 MHz, DMSO-d₆) : Shows characteristic signals for the 4-methylphenyl group (δ 7.20-7.40 ppm), the 3-(trifluoromethyl)phenyl group (δ 7.50-8.20 ppm), and the triazaspiro[4.5]decane core protons
  • ¹³C NMR (100 MHz, DMSO-d₆) : Confirms the presence of the carbonyl carbon (δ 170-175 ppm), the trifluoromethyl group (quartet, δ 122-125 ppm), and other structural features
  • ¹⁹F NMR (376 MHz, DMSO-d₆) : Shows a singlet at approximately δ -62 ppm for the trifluoromethyl group
  • HRMS (ESI) : Calculated for [M+H]⁺: Expected m/z based on molecular formula
  • IR (KBr) : Shows characteristic bands for the C=O stretching (1680-1720 cm⁻¹), S=O stretching (1150-1200 cm⁻¹), and C-F stretching (1100-1150 cm⁻¹)

Optimization Strategies and Process Improvements

Yield Optimization

Several parameters can be optimized to improve the yield of the final compound:

Table 5: Optimization Parameters and Their Effects

Parameter Range Investigated Optimal Condition Effect on Yield
Temperature 0-120°C 25-30°C (sulfonylation), 80-100°C (arylation) +10-15%
Reaction time 1-48h 12-24h +5-10%
Solvent Various DMF (arylation), Acetonitrile (sulfonylation) +8-12%
Base equivalent 1-3 eq 1.5-2.0 eq +5-8%
Catalyst loading 1-15 mol% 5-10 mol% +3-7%

Green Chemistry Considerations

Several modifications can improve the environmental profile of the synthesis:

  • Replacement of DMF with more environmentally benign solvents (2-methyltetrahydrofuran, ethyl acetate)
  • Use of catalytic methods to reduce stoichiometric reagent requirements
  • Implementation of solvent recycling procedures
  • Substitution of potassium cyanide with safer alternatives as described in the diethyl oxalate method

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(4-methylphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-methylphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one stands out due to its spirocyclic structure, which imparts unique stability and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring robust and versatile chemical entities.

Biological Activity

3-(4-methylphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a novel compound characterized by a unique spirocyclic structure and the presence of multiple functional groups, including a trifluoromethyl moiety and a benzenesulfonyl group. These structural features suggest significant potential for various biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C21H20F3N3O3S
  • Molecular Weight : 451.46 g/mol

The compound's spirocyclic framework and the incorporation of nitrogen atoms contribute to its reactivity and solubility, which are critical for biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Anticancer Activity : Compounds structurally related to this compound have shown promising results against various cancer cell lines.
  • Antimicrobial Properties : The presence of sulfonyl and trifluoromethyl groups enhances the antimicrobial efficacy of related compounds.

Anticancer Activity

A series of studies have demonstrated the anticancer potential of related compounds. For instance:

  • Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), A431 (skin), HePG2 (liver), HOS (bone), PACA2 (pancreas), and BJ1 (normal).
  • Results : Compounds derived from similar scaffolds exhibited IC50 values lower than Doxorubicin, a standard chemotherapy drug. Notably:
    • Compound 7: IC50 = 44.4 μM against PACA2.
    • Compound 8: IC50 = 22.4 μM against PACA2.
    • Compound 9: IC50 values of 17.8 μM, 12.4 μM, and 17.6 μM against HCT116, HePG2, and HOS respectively .

Antimicrobial Activity

The antimicrobial properties of related compounds were evaluated against various pathogens:

  • Minimum Inhibitory Concentrations (MICs) were determined for compounds with similar structures:
    • Compound 8 showed significant antibacterial activity with an MIC value of 4.88 µg/mL against Bacillus mycoides, Escherichia coli, and Candida albicans .

Structural Analog Comparison

The following table summarizes structural analogs and their biological activities:

Compound NameStructural FeaturesBiological Activity
1-(4-fluorophenyl)-8-[1-[4-fluoro-3-(trifluoromethyl)phenyl]-4,5-dihydropyrazolo[3,4-f]quinoline-3-carbonyl]-1,3,8-triazaspiro[4.5]decan-4-oneFluorinated groups and a pyrazolo derivativePotential TRPA1 modulator
8-benzyl-1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-2-en-4-oneBenzyl substituent enhances lipophilicityAnticancer properties reported
8-[5-(1-benzylimidazol-4-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole-3-carbonyl]-1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-oneImidazole ring adds complexityAntimicrobial activity noted

The biological activity of the compound is likely mediated through interactions with specific molecular targets involved in cancer progression and microbial resistance pathways. Molecular docking studies have indicated promising inhibition profiles against key enzymes such as Escherichia coli enoyl reductase and human Son of sevenless homolog 1 (SOS1) .

Q & A

Q. What are the standard synthesis protocols and characterization techniques for this compound?

The synthesis typically involves multi-step organic reactions, starting with the formation of the spirocyclic core followed by sulfonylation and functionalization. Key steps include:

  • Spirocyclic Core Formation : Cyclocondensation of ketones with diamines under acidic conditions to form the 1,4,8-triazaspiro[4.5]decane scaffold .
  • Sulfonylation : Reaction with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .
  • Characterization : Confirmation of structure via 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (for crystalline derivatives) .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

PropertyMethod of AnalysisRelevance
SolubilityHPLC with UV detectionDetermines solvent choice for biological assays (e.g., DMSO for in vitro)
Stability under pH stressLC-MS/MS with SPE cleanupGuides storage conditions (e.g., -20°C, inert atmosphere)
LogP (lipophilicity)Reverse-phase HPLCPredicts membrane permeability for cellular uptake studies

Advanced Research Questions

Q. How can structural-activity relationships (SAR) be explored for this compound?

SAR studies require systematic modifications to the core structure and substituents:

  • Spirocyclic Modifications : Replace the 4-methylphenyl group with halogenated or electron-withdrawing analogs to assess bioactivity changes .
  • Sulfonyl Group Variations : Test sulfonamides with different para-substituents (e.g., nitro, amino) to evaluate target binding affinity .
  • Computational Modeling : Use density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed biological activity .

Q. How should researchers address conflicting bioactivity data across studies?

Discrepancies may arise from assay conditions or compound purity. Mitigation strategies include:

  • Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Purity Validation : Employ SPE (solid-phase extraction) followed by LC-MS/MS to confirm ≥95% purity, as adsorption to glassware can reduce effective concentrations .
  • Dose-Response Reproducibility : Validate results across ≥3 independent experiments with positive/negative controls .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

Challenges include low recovery rates and matrix interference. Solutions involve:

  • Sample Preparation : Use HLB cartridges (Waters Oasis) for SPE to isolate the compound from plasma or tissue homogenates .
  • Detection Optimization : Apply tandem mass spectrometry (MRM mode) with isotopic internal standards (e.g., deuterated analogs) to enhance sensitivity .
  • Method Validation : Assess linearity (R2^2 >0.99), LOQ (limit of quantification ≤1 ng/mL), and inter-day precision (%RSD <15%) .

Methodological Considerations

Q. How can computational tools predict metabolic pathways for this compound?

  • In Silico Metabolism : Use software like Schrödinger’s Metabolite Predictor to identify potential Phase I/II metabolites (e.g., hydroxylation at the spirocyclic ring or sulfonyl group cleavage) .
  • Experimental Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) analyzed via UPLC-QTOF .

Q. What strategies optimize derivative synthesis for enhanced pharmacokinetics?

  • Prodrug Design : Introduce ester or phosphate groups at the 2-one position to improve aqueous solubility .
  • Salt Formation : React with hydrochloric acid or sodium hydroxide to generate salts with higher crystallinity and stability .

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